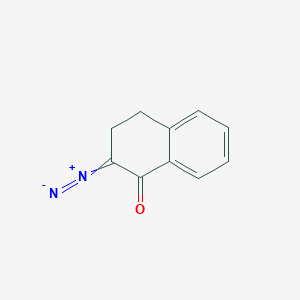
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one is a chemical compound known for its unique structure and reactivity It features a cyclopropyl ring substituted with two bromine atoms and three methyl groups, making it a highly interesting molecule in organic chemistry
Méthodes De Préparation
The synthesis of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,3-trimethylcyclopropane using bromine (Br2) in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 0-25°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1,2-Dibromocyclopentane: Both compounds feature bromine-substituted cycloalkanes, but differ in ring size and substitution pattern.
1,3-Dibromopropane: This compound has a linear structure with two bromine atoms, making it less sterically hindered compared to the cyclopropyl derivative.
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one: This compound has a similar bromine substitution but includes an aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl ring and the specific arrangement of bromine and methyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
52100-86-4 |
|---|---|
Formule moléculaire |
C8H12Br2O |
Poids moléculaire |
283.99 g/mol |
Nom IUPAC |
1-(2,2-dibromo-1,3,3-trimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H12Br2O/c1-5(11)7(4)6(2,3)8(7,9)10/h1-4H3 |
Clé InChI |
RYUXUAMLMWSLNA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C(C1(Br)Br)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


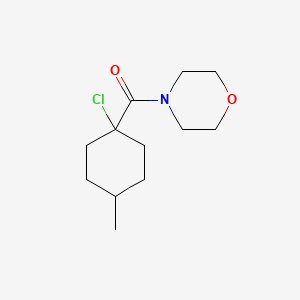
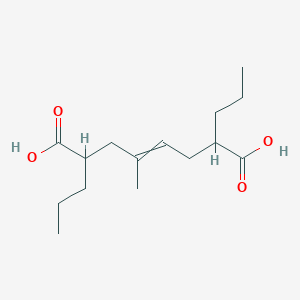
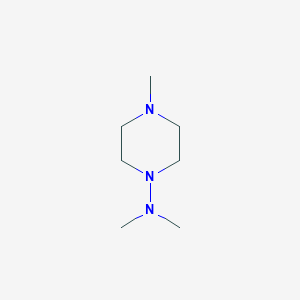
methanethione](/img/structure/B14637979.png)
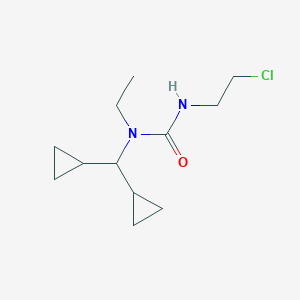

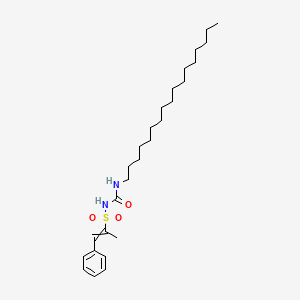

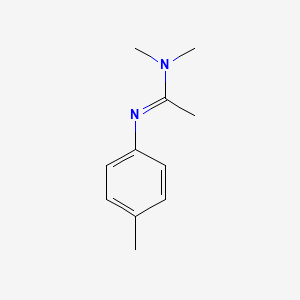
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)


